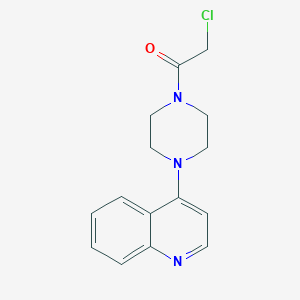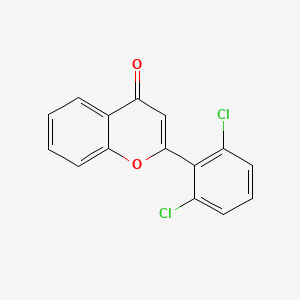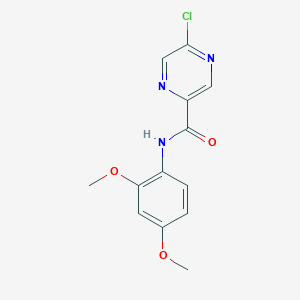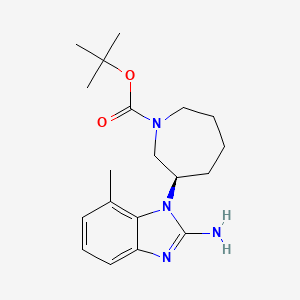![molecular formula C11H21NO4 B11834937 methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B11834937.png)
methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯是一种有机化合物,化学式为C11H21NO4。该化合物具有一个二氧六环,这是一个包含两个氧原子的六元环,以及一个氨基乙基。由于其独特的结构特性,它被用于各种化学和生物应用中。
准备方法
合成路线和反应条件
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯的合成通常涉及以下步骤:
二氧六环的形成: 二氧六环通过在酸性条件下,使用二醇和醛或酮进行环化反应形成。
氨基乙基的引入: 氨基乙基通过亲核取代反应引入,其中适当的胺与卤代前体反应。
酯化: 最后一步是酯化,其中羧酸基团使用甲醇和酸催化剂转化为酯。
工业生产方法
在工业环境中,2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯的生产通常在大型反应器中进行,并对温度、压力和pH值进行精确控制,以确保高产率和纯度。该过程可能涉及连续流动反应器,以优化反应时间并最大程度地减少副产物。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是在氨基乙基处,形成相应的氧化物或亚胺。
还原: 还原反应可以将酯基团转化为醇,或将氨基转化为伯胺。
取代: 该化合物可以参与亲核取代反应,其中酯基团可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 胺、硫醇或醇等亲核试剂可以在碱性或酸性条件下使用。
形成的主要产物
氧化: 形成亚胺或氧化物。
还原: 形成伯醇或胺。
取代: 形成各种取代的酯或酰胺。
科学研究应用
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯在科学研究中有几个应用:
化学: 用作有机合成中构建更复杂分子的构建块。
生物学: 由于其结构与天然底物相似,因此用于研究酶-底物相互作用。
医学: 研究其在药物递送系统中的潜在用途,特别是在靶向特定组织或细胞方面。
工业: 用于生产特种化学品,并作为药物合成的中间体。
作用机制
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯的作用机制涉及其与特定分子靶标的相互作用。氨基乙基可以与酶或受体的活性位点形成氢键,影响其活性。二氧六环提供结构稳定性,并且可以参与疏水相互作用,增强化合物的结合亲和力。
相似化合物的比较
类似化合物
2-[(4R,6R)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯: 一种具有不同原子空间排列的立体异构体。
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸乙酯: 类似结构,但具有乙酯基团而不是甲酯基团。
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]丙酸甲酯: 类似结构,但具有丙酸酯基团而不是乙酸酯基团。
独特性
2-[(4S,6S)-6-(2-氨基乙基)-2,2-二甲基-1,3-二氧六环-4-基]乙酸甲酯的独特性在于其特定的立体化学以及同时具有氨基乙基和二氧六环。这些特征的组合使其在需要精确分子相互作用和稳定性的应用中特别有用。
属性
分子式 |
C11H21NO4 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
methyl 2-[(4S,6S)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C11H21NO4/c1-11(2)15-8(4-5-12)6-9(16-11)7-10(13)14-3/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
UKPLIUIGZLPIEF-IUCAKERBSA-N |
手性 SMILES |
CC1(O[C@H](C[C@H](O1)CC(=O)OC)CCN)C |
规范 SMILES |
CC1(OC(CC(O1)CC(=O)OC)CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methoxy-N-(4-methoxyphenethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11834874.png)

![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)
![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)


![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)

![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)


![Isopropyl 4-isopropoxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11834966.png)
